1H NMR spectrum of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
1H NMR spectrum of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
Executive Summary
This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS 148673-97-6). This molecule, comprised of an ortho-substituted benzoic acid moiety linked to a dihydrouracil ring, presents a unique set of proton environments that are distinguishable through modern NMR spectroscopy. This document serves as a reference for researchers, chemists, and drug development professionals, offering a predictive analysis of the spectrum, a detailed experimental protocol for data acquisition, and an interpretation framework grounded in fundamental principles. By explaining the causality behind spectral features, this guide aims to empower scientists to confidently identify and characterize this and structurally related molecules.
Molecular Structure and Proton Environments
The structural elucidation of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, with the molecular formula C₁₁H₁₀N₂O₄, begins with a clear understanding of its distinct proton environments[1]. The molecule consists of two key heterocyclic and aromatic systems: a dihydrouracil ring and an ortho-substituted benzoic acid ring. The protons on these rings, along with the acidic protons of the carboxyl and amide groups, give rise to a characteristic ¹H NMR spectrum. For clarity, the protons are systematically labeled in the diagram below.
Caption: Workflow for ¹H NMR data acquisition and validation.
Advanced Analysis and Conclusion
The predictive analysis provides a robust framework for interpreting the ¹H NMR spectrum of 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid. The key identifying features are the two exchangeable singlets in the far downfield region (δ > 11 ppm), a complex aromatic region integrating to four protons, and two mutually coupled triplets in the aliphatic region integrating to two protons each.
For unambiguous assignment, especially within the complex aromatic region, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would be invaluable. A COSY spectrum would reveal scalar coupling between adjacent protons, allowing for the definitive assignment of the Hc-Hd-He-Hf spin system and confirming the coupling between the two methylene groups of the dihydrouracil ring.
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